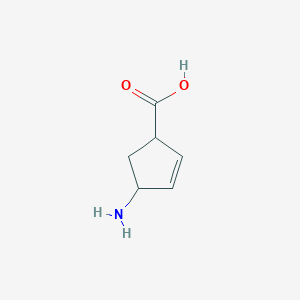

4-aminocyclopent-2-ene-1-carboxylic Acid

Description

Significance of Alicyclic Amino Acids in Chemical and Biological Systems

Alicyclic amino acids, which feature a carbocyclic ring system, represent a critical class of conformationally restricted amino acids. This structural rigidity is a key attribute that imparts several advantageous properties in the context of chemical and biological systems. lifechemicals.comnih.gov By limiting the number of possible conformations a molecule can adopt, these amino acids can help to pre-organize a peptide or small molecule into its bioactive conformation, the specific three-dimensional shape required for interaction with a biological target. biosynth.comnih.gov This pre-organization can lead to a lower entropic penalty upon binding, resulting in enhanced binding affinity and potency. biosynth.comacs.org

The incorporation of alicyclic amino acids into peptides can significantly influence their secondary structure, leading to the formation of stable motifs that can mimic the structures of natural peptides or proteins. nih.govrsc.org This is a crucial aspect of peptidomimetic drug design, which aims to create molecules that replicate the biological activity of peptides but with improved properties such as enhanced stability against enzymatic degradation. rsc.orgscispace.com Natural peptides are often susceptible to rapid breakdown by proteases in the body, limiting their therapeutic potential. The introduction of unnatural amino acids, such as alicyclic ones, can render the resulting peptides resistant to this degradation. rsc.org

Furthermore, the constrained nature of alicyclic amino acids provides a powerful tool for exploring the structure-activity relationships (SAR) of bioactive molecules. nih.gov By systematically varying the ring size, stereochemistry, and substitution patterns of the alicyclic moiety, chemists can finely tune the pharmacological properties of a compound to optimize its efficacy and selectivity for a particular biological target. nih.gov This strategy has been successfully employed in the development of various drugs. lifechemicals.com

Overview of the Research Landscape Surrounding 4-Aminocyclopent-2-ene-1-carboxylic Acid

This compound has emerged as a valuable building block in several areas of chemical and pharmaceutical research. Its rigid cyclopentene (B43876) framework, combined with the presence of both an amino and a carboxylic acid group, makes it a versatile scaffold for the synthesis of a diverse range of molecules.

A significant area of investigation has been its use as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov Researchers have synthesized and studied various isomers and derivatives of this compound to probe the structural requirements for activity at GABA receptors. nih.govnih.gov For instance, studies on recombinant GABA receptors have shown that different stereoisomers of aminocyclopentene carboxylic acids can act as agonists or antagonists, highlighting the importance of stereochemistry in determining biological activity. nih.gov Some derivatives have been investigated as potential inhibitors of GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA. google.com The inhibition of GABA-AT can lead to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy. google.com

Another major research thrust involves the use of this compound and related alicyclic amino acids as precursors for the synthesis of carbocyclic nucleoside analogs. mdpi.comnih.govresearchgate.net Carbocyclic nucleosides are a class of compounds in which the furanose ring of a natural nucleoside is replaced by a carbocyclic system. Many of these analogs exhibit potent antiviral and anticancer activities. nih.gov The stereocontrolled synthesis of these complex molecules often relies on the use of chiral building blocks like alicyclic amino acids derived from lactams. mdpi.comnih.gov The unsaturated nature of the cyclopentene ring in this compound provides a handle for further chemical modifications, allowing for the construction of the diverse heterocyclic bases found in nucleosides. mdpi.com

The synthesis of this compound itself has been a subject of research, with various methods developed to produce specific stereoisomers. researchgate.net These synthetic routes often employ enzymatic resolutions or start from chiral precursors to achieve the desired stereochemistry, which is crucial for the intended biological applications. mdpi.com

Compound Information

Propriétés

IUPAC Name |

4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168471-40-7 | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminocyclopent 2 Ene 1 Carboxylic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Strategies for Enantiopure 4-Aminocyclopent-2-ene-1-carboxylic Acid

Chemoenzymatic approaches, which combine the selectivity of enzymatic transformations with the practicality of chemical synthesis, have proven to be powerful tools for the preparation of enantiomerically pure compounds.

Enzymatic Resolution Techniques (e.g., Lipase-catalyzed hydrolysis)

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst or reagent, is a widely employed strategy. In the context of this compound, lipase-catalyzed hydrolysis of racemic esters has been particularly successful. Lipases are a class of enzymes that catalyze the hydrolysis of esters and are known for their high enantioselectivity and broad substrate tolerance. nih.gov

The general principle involves the enzymatic hydrolysis of a racemic ester derivative of this compound. The lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomer enriched. Subsequent separation of the carboxylic acid and the unreacted ester provides access to both enantiomers of the target molecule. A variety of lipases have been screened for this purpose, with lipases from Pseudomonas and Candida species often exhibiting high selectivity. google.com For instance, the lipase from Candida rugosa has been shown to be highly selective in the hydrolysis of esters of this compound derivatives. google.com

| Enzyme Source | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| Candida rugosa Lipase | Racemic N-protected cis/trans-4-aminocyclopent-2-ene-1-carboxylate esters | Enantiomerically enriched trans-amino acid and unreacted cis-amino ester | >98% ee for the (+) and (-) lactams derived from the products | google.com |

| Pseudomonas fluorescens Lipase | Racemic acylate of 4-hydroxy-2-oxabicyclo-[3.3.0]oct-7-en-3-one | Enantiomerically enriched lactone and unreacted acylate | Not specified | google.com |

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

Biocatalytic Approaches to Stereoselective Synthesis

Beyond kinetic resolution, other biocatalytic methods are being explored for the stereoselective synthesis of this compound and its derivatives. These approaches aim to create the desired stereochemistry from a prochiral starting material, theoretically allowing for a 100% yield of the target enantiomer.

One such strategy is biocatalytic desymmetrization. This involves the selective transformation of a meso compound, which has a plane of symmetry but contains prochiral centers, into a chiral product. For example, the desymmetrization of a meso-diacetate derivative of a cyclopentene (B43876) diol using a lipase can yield a chiral monoacetate, a valuable precursor for the synthesis of enantiopure this compound.

Furthermore, the use of other enzyme classes, such as amidases, is an emerging area. Amidases can catalyze the enantioselective hydrolysis of amides. A racemic amide derivative of this compound could potentially be resolved using an amidase to yield an enantiomerically pure carboxylic acid and the unreacted amide. While specific examples for this exact substrate are not yet widely reported, the broad utility of amidases in chiral amine and amino acid synthesis suggests their potential applicability. nih.gov

Total Synthesis Pathways for Specific Stereoisomers of this compound

The total synthesis of specific stereoisomers of this compound often relies on the use of chiral starting materials or the application of stereoselective reactions. A key precursor that has proven to be particularly versatile is (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. prepchem.com

A representative synthesis of (-)-(1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid methanesulfonate (B1217627) starts from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. prepchem.com The lactam is subjected to acidic methanolysis to open the bicyclic system and form the methyl ester of the target amino acid. The resulting amino ester can then be isolated as a salt, for instance, with L-tartaric acid, to ensure enantiomeric purity. google.com Subsequent hydrolysis of the methyl ester yields the desired carboxylic acid.

Stereoselective Introduction of the Amino Group

The stereoselective introduction of the amino group is a critical step in the synthesis of this compound. In the context of syntheses starting from non-amino functionalized cyclopentene precursors, several strategies can be employed.

One common approach involves the use of a chiral auxiliary to direct the facial selectivity of an amination reaction. For instance, an electrophilic amination of a chiral enolate derived from a cyclopentene carboxylic acid derivative can be utilized. Another strategy is the stereoselective ring-opening of a cyclopentene epoxide with an azide (B81097) nucleophile, followed by reduction to the amine. The stereochemistry of the epoxide dictates the stereochemistry of the resulting amino alcohol. A chiral base-mediated rearrangement of 4-amino-substituted cyclopentene oxides has also been reported as a route to enantiomerically enriched 4-aminocyclopent-2-en-1-ols, which are precursors to the target amino acid. york.ac.uk

Control of Cyclopentene Ring Stereochemistry

Establishing the correct relative and absolute stereochemistry of the substituents on the cyclopentene ring is paramount. The use of chiral pool starting materials, such as D-ribose, has been a successful strategy for constructing the cyclopentene core with predefined stereocenters. acs.org Ring-closing metathesis (RCM) of acyclic precursors derived from such chiral starting materials is a powerful method for the formation of the five-membered ring with excellent stereocontrol.

Furthermore, substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions, are frequently employed. For instance, the stereoselective reduction of a ketone on a cyclopentene ring can be influenced by the stereochemistry of adjacent substituents. Diastereoselective epoxidation of the cyclopentene double bond, directed by a nearby hydroxyl group, is another effective method for introducing new stereocenters with high control.

Protecting Group Strategies in the Synthesis of this compound and its Precursors

The synthesis of this compound involves the manipulation of two reactive functional groups: an amino group and a carboxylic acid. Therefore, the use of protecting groups is essential to prevent unwanted side reactions and to direct the reactivity of the molecule. organic-chemistry.org

The carboxylic acid is commonly protected as an ester, such as a methyl or ethyl ester. These esters are generally stable but can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid.

N-Boc Protection in Synthetic Routes

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in the synthesis of this compound. google.comgoogle.com Its primary function is to mask the reactivity of the amino group, allowing for selective modifications at other positions of the molecule, such as the carboxylic acid. google.com The N-Boc protected versions of this compound serve as valuable and versatile intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. google.comgoogle.com

The stability of the Boc group under various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an essential tool for multistep synthetic pathways. google.com This protection strategy facilitates the synthesis of bioactive molecules and is crucial for producing enantiomerically pure products, which is a critical aspect of pharmaceutical development to ensure safety and efficacy. google.com Both enantiomers, (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid and (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, are commercially available, highlighting their importance as building blocks in medicinal chemistry. google.comgoogle.com

Table 1: Properties of N-Boc Protected this compound Enantiomers

| Property | (+)-(1R,4S) Enantiomer | (-)-(1S,4R) Enantiomer |

|---|---|---|

| Synonyms | (+)-(1R,4S-N-Boc-γ-homocycloleu-2-ene google.com | (-)-(1S,4R-N-Boc-γ-homocycloleu-2-ene google.com |

| CAS Number | 151907-80-1 google.com | 151907-79-8 google.com |

| Molecular Formula | C₁₁H₁₇NO₄ google.com | C₁₁H₁₇NO₄ google.com |

| Molecular Weight | 227.26 g/mol google.com | 227.26 g/mol google.com |

| Appearance | White powder google.com | White powder google.com |

| Purity | ≥ 99% (HPLC) google.com | ≥ 98% (HPLC) google.com |

| Melting Point | 150-156 °C google.com | Not specified |

| Optical Rotation | [a]D25 = +49 ± 2º (c=1, in MeOH) google.com | [a]D25 = -43 ± 2º (c=0.5, in MeOH) google.com |

| Storage | 0-8 °C google.com | 0-8 °C google.com |

Phthalimido-Protected Intermediates in Isomerization and Resolution

While the phthalimido group is a common nitrogen-protecting group in organic synthesis, its specific application as an intermediate for the isomerization and resolution of this compound is not prominently detailed in available literature. However, the use of other N-acyl protecting groups, such as the benzamido group, has been reported for the classical resolution of (±)-cis-4-benzamidocyclopent-2-ene carboxylic acid. This process involves using a chiral resolving agent, (+)-cis-2-(benzylamino)cyclohexanemethanol, to separate the enantiomers.

Production of Optically Active and Enantiomerically Pure this compound

The biological activity of molecules derived from this compound is highly dependent on their stereochemistry. Therefore, obtaining optically active and enantiomerically pure forms of this compound is a critical objective in synthetic chemistry. Methodologies to achieve this range from classical chemical resolutions to more modern and scalable biocatalytic processes.

Large-Scale Enantioselective Synthesis Methods

The production of single enantiomers of this compound derivatives on a large scale has been addressed using several strategies. One prominent method is enzymatic resolution. This can involve the selective hydrolysis of a mixture of diastereomeric esters in the presence of an enzyme, allowing for the separation of the cis and trans isomers. An alternative enzymatic approach involves the resolution of a racemic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, which serves as a precursor to the cis-amino acid. Biocatalysis is often more economical and practical for large-scale production compared to other techniques.

Classical resolution is another established method, which uses a chiral resolving agent, such as dibenzoyl-D-tartaric acid, to separate enantiomers of a racemic mixture like (±)-4-aminocyclopent-2-ene-1-methanol. However, this approach is often considered impractical for industrial-scale production due to the high cost and large quantities of reagents required. The efficiency of enzymatic methods, which can also include recycling the undesired isomer through epimerization, makes them a more convenient and scalable route to enantiomerically pure protected forms of this compound.

Challenges in Maintaining Chiral Purity during Synthesis

A significant challenge in the synthesis of this compound and its derivatives is the potential for loss of stereochemical integrity at various stages. The chiral centers in the molecule can be susceptible to racemization or epimerization under certain reaction conditions. For instance, the epimerization of ester derivatives of cis-4-aminocyclopent-2-ene-1-carboxylic acid can be induced, which, while useful for converting between isomers, also highlights the risk of unwanted isomerization if conditions are not carefully controlled.

In the context of peptide synthesis, the use of an N-Fmoc protected aspartic acid, which shares some structural features with the target molecule, is known to be prone to piperidine-induced aspartimide formation during the Fmoc deprotection step. This side reaction can lead to racemization at the α-carbon. While not directly documented for this compound in the searched results, it illustrates a potential pathway for loss of chiral purity in similar systems during standard peptide synthesis protocols. Furthermore, processes such as ester hydrolysis have been noted to cause racemization in related chiral cyclopentenone systems, suggesting that deprotection or modification of the carboxyl group must be handled with care to maintain enantiomeric excess.

Stereochemical Aspects and Conformational Analysis of 4 Aminocyclopent 2 Ene 1 Carboxylic Acid Derivatives

Impact of Stereochemistry on Molecular Interactions and Reactivity

The stereochemistry of 4-aminocyclopent-2-ene-1-carboxylic acid derivatives is a determining factor in their molecular interactions and reactivity. The spatial orientation of the amino and carboxylic acid groups on the cyclopentene (B43876) ring dictates how these molecules bind to biological targets, such as enzymes and receptors. chemimpex.com This specificity arises because biological systems are inherently chiral, and thus interact differently with various stereoisomers of a compound. nih.gov

The control of stereoselectivity is crucial in the synthesis of these compounds, as different isomers can exhibit vastly different biological effects. nih.gov For instance, electrophilic additions to substituted cyclopentenes often proceed with a preference for a syn-selective approach, leading to the formation of a specific stereoisomer. nih.gov This stereochemical control is essential for producing derivatives with desired therapeutic activities.

The reactivity of the cyclopentene ring itself is influenced by the stereochemistry of its substituents. The accessibility of the double bond for reactions like hydrogenation or epoxidation can be affected by the cis or trans orientation of the amino and carboxyl groups. This has significant implications for the synthetic routes used to produce these molecules and their derivatives. google.com

Conformational Restriction Studies of Cyclopentene Ring Systems

The cyclopentene ring is not planar and adopts puckered conformations to alleviate internal strain. msu.edumaricopa.edu The two most recognized conformations are the "envelope" (or "buckle") and the "half-chair" (or "twist"). ic.ac.uk In the envelope conformation, four carbon atoms are in a plane, while the fifth is out of the plane. The half-chair conformation has three atoms in a plane, with the other two displaced on opposite sides of the plane. ic.ac.uk These conformations are in a dynamic equilibrium, and the presence of substituents influences which conformation is more stable. libretexts.org

Conformational restriction, a key strategy in medicinal chemistry, involves designing molecules with reduced flexibility to lock them into a bioactive conformation. This can lead to increased potency and selectivity for a biological target. For derivatives of this compound, constraining the cyclopentene ring into a specific pucker can optimize the orientation of the pharmacophoric amino and carboxyl groups for interaction with their target.

The stability of a particular conformation is a balance between angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent atoms). maricopa.edu While a planar cyclopentane (B165970) would have minimal angle strain, it would suffer from significant torsional strain. msu.edumaricopa.edu Puckering the ring helps to relieve this torsional strain. msu.edulibretexts.org

Analysis of cis- and trans-Isomers and their Interconversion

The relative orientation of the amino and carboxylic acid groups on the cyclopentene ring gives rise to cis and trans diastereomers. In the cis-isomer, both substituents are on the same face of the ring, while in the trans-isomer, they are on opposite faces. libretexts.org These isomers are distinct compounds with different physical and chemical properties. google.com

The separation and interconversion of these isomers are critical steps in the synthesis of specific biologically active enantiomers. One method for separating cis- and trans-isomers of this compound derivatives involves enzymatic hydrolysis. google.com For example, a lipase (B570770) can selectively hydrolyze the ester of one isomer, allowing for the separation of the hydrolyzed acid from the unreacted ester. google.com

Epimerization is the process of converting one epimer (a type of diastereomer that differs at only one stereocenter) into another. nih.gov For this compound derivatives, the cis-isomer can be converted to the more therapeutically desirable trans-isomer. This can be achieved under basic conditions, which facilitate the removal of a proton and subsequent re-protonation to form the thermodynamically more stable trans product. google.com Milder conditions for the epimerization of ester derivatives of cis-4-aminocyclopent-2-ene-1-carboxylic acid have been developed to avoid harsh reaction conditions. google.com

Table 1: Interconversion of cis- and trans-Isomers of this compound Derivatives

| Process | Description | Key Reagents/Conditions | Outcome | Source |

|---|---|---|---|---|

| Enzymatic Separation | Selective hydrolysis of a mixture of cis and trans esters. | Lipase (e.g., CCL Type VII), phosphate (B84403) buffer | Separation of the trans-aminoester from the hydrolyzed cis-amino acid. | google.com |

| Epimerization | Conversion of the cis-isomer to the trans-isomer. | Base (e.g., NaOH), heat | Equilibrium mixture favoring the more stable trans-isomer. | google.com |

Chirality in the Design of Biologically Active Analogues

Chirality, or the "handedness" of a molecule, is a fundamental concept in the design of biologically active analogues of this compound. chemimpex.com The compound has two stereocenters, leading to the possibility of four stereoisomers: (1R,4S), (1S,4R), (1R,4R), and (1S,4S). The (1R,4S) and (1S,4R) isomers are a pair of enantiomers with a cis relationship between the substituents, while the (1R,4R) and (1S,4S) isomers are a pair of enantiomers with a trans relationship.

The synthesis of single enantiomers is often a key objective in drug development, as different enantiomers can have different, and sometimes opposing, biological effects. nih.gov For example, optically active derivatives of this compound are crucial for the synthesis of carbovir, an antiviral agent.

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. chemimpex.com It can be used to introduce chirality into larger, more complex molecules, leading to the development of new therapeutic agents with high specificity and efficacy. chemimpex.com

Enantiomer-Specific Biological Activity Profiles

The biological activity of this compound analogues is often highly dependent on their absolute stereochemistry. It is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have entirely different biological activities. nih.gov

A notable example is seen in cyclobutyl nucleoside analogues, where compounds that mimic the absolute configuration of natural nucleosides are highly active against herpesviruses, while their enantiomers are devoid of such activity. nih.gov This highlights the importance of stereospecific interactions with the target enzymes, such as viral DNA polymerase. The triphosphate of the active enantiomer selectively inhibits the viral enzyme over the human enzyme, demonstrating a clear enantiomer-specific mechanism of action. nih.gov

The development of synthetic routes to access enantiomerically pure forms of this compound and its derivatives is therefore a critical area of research. google.com Enzymatic resolutions and asymmetric synthesis are powerful tools for obtaining single enantiomers, enabling the detailed study of their distinct biological profiles and the development of more effective and selective drugs. chemimpex.comgoogle.com

Table 2: Enantiomer-Specific Activity of Nucleoside Analogues

| Compound | Stereochemistry | Biological Activity | Mechanism of Action | Source |

|---|---|---|---|---|

| Cyclobutyl Guanine Nucleoside Analogues | (1R)-enantiomer (mimics natural nucleoside) | Highly active against herpesviruses | Triphosphate selectively inhibits viral DNA polymerase | nih.gov |

| (1S)-enantiomer | Devoid of antiherpes activity | Triphosphate is much less inhibitory against viral and human DNA polymerases | nih.gov |

Compound Names Table

Rational Design and Synthesis of Derivatives and Analogues of 4 Aminocyclopent 2 Ene 1 Carboxylic Acid

Design Principles for Conformationally Restricted Amino Acid Analogues

The design of conformationally restricted amino acid analogues is a key strategy in modern drug discovery. lifechemicals.com By incorporating cyclic structures, such as the cyclopentene (B43876) ring in 4-aminocyclopent-2-ene-1-carboxylic acid, the conformational freedom of a molecule is significantly reduced. lifechemicals.com This restriction can offer several advantages in the design of peptidomimetics and other bioactive molecules.

One of the primary benefits of conformational restriction is the potential for enhanced binding affinity to biological targets. researchgate.net Flexible molecules must adopt a specific conformation to bind effectively to a receptor or enzyme, a process that is entropically unfavorable. By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in potency.

Furthermore, conformationally restricted analogues often exhibit improved metabolic stability. lifechemicals.com The cyclic nature of these compounds can render them less susceptible to enzymatic degradation by proteases, leading to a longer in vivo half-life. nih.govnih.gov This is a crucial consideration in the development of peptide-based therapeutics, which are often limited by their rapid clearance from the body. nih.gov

The cyclopentene ring of this compound serves as a rigid scaffold that can be used to mimic the secondary structures of peptides, such as β-turns. lifechemicals.com This makes it a valuable building block in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties. lifechemicals.comnih.gov

| Design Principle | Rationale | Potential Outcome |

| Conformational Restriction | Reduces the entropic penalty of binding to a biological target. | Increased binding affinity and potency. |

| Metabolic Stability | Cyclic structure can hinder enzymatic degradation. | Longer in vivo half-life and improved bioavailability. |

| Structural Mimicry | The rigid scaffold can mimic peptide secondary structures. | Development of effective peptidomimetics. |

Functionalization Strategies for the Cyclopentene Ring System

The cyclopentene ring of this compound provides a versatile platform for the introduction of additional chemical diversity. A variety of synthetic strategies can be employed to modify the ring system and the existing functional groups, allowing for the fine-tuning of the molecule's properties.

The introduction of additional substituents onto the cyclopentene ring can have a profound impact on the biological activity and selectivity of the resulting derivatives. Stereoselective synthesis methods are often employed to control the spatial arrangement of these new functional groups, which is crucial for optimizing interactions with biological targets. organic-chemistry.org

For instance, the double bond in the cyclopentene ring can be a site for various chemical transformations, including epoxidation, dihydroxylation, and addition reactions. These modifications can introduce new stereocenters and functional groups that can participate in hydrogen bonding or other interactions with a target receptor. Furthermore, the allylic positions of the ring are amenable to functionalization through various C-H activation strategies.

The carboxylic acid and amino functionalities of this compound are key handles for derivatization. These groups can be readily modified to produce a wide range of amides, hydroxamates, and esters, each with distinct chemical and biological properties. nih.gov

Amide bond formation is a common strategy to couple the amino acid scaffold to other molecules, including other amino acids or small molecule fragments. vectorlabs.com This approach is central to the synthesis of peptidomimetics and other complex molecules. The properties of the resulting amide can be tuned by varying the nature of the coupled carboxylic acid.

The carboxylic acid group can be converted into a variety of esters, which can act as prodrugs to improve membrane permeability and oral bioavailability. google.com Hydroxamates, on the other hand, are known to be effective zinc-binding groups and are often incorporated into the design of metalloenzyme inhibitors.

| Functional Group | Modification Strategy | Potential Application |

| Carboxylic Acid | Esterification | Prodrugs with improved bioavailability. |

| Amide coupling | Synthesis of peptidomimetics. | |

| Conversion to hydroxamate | Metalloenzyme inhibitors. | |

| Amino Group | Acylation | Modulation of solubility and electronic properties. |

| Reductive amination | Introduction of diverse substituents. |

Development of Hybrid Molecules Incorporating this compound Scaffolds

The unique structural features of this compound make it an ideal building block for the construction of hybrid molecules with novel biological activities. These hybrid molecules can combine the desirable properties of the cyclopentene scaffold with those of other chemical entities, such as peptides or other biomolecules.

As previously mentioned, the conformationally restricted nature of this compound makes it an excellent scaffold for the synthesis of peptide mimetics. lifechemicals.comwjarr.com By incorporating this cyclic amino acid into a peptide sequence, it is possible to induce specific secondary structures, such as β-turns, which are often involved in the molecular recognition events that mediate the biological activity of peptides. lifechemicals.com

The synthesis of these peptide mimetics typically involves standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov The this compound unit can be incorporated at various positions within the peptide chain to systematically probe the structure-activity relationship and optimize the biological activity of the resulting peptidomimetic.

A study on a morphiceptin peptidomimetic incorporating a similar polyhydroxylated 2-aminocyclopentanecarboxylic acid highlighted the potential of such scaffolds in constructing bioactive peptides. mdpi.com

Bioconjugation is a powerful set of techniques used to covalently link molecules to biomolecules such as proteins, antibodies, or nucleic acids. libretexts.orgwikipedia.org The amino and carboxylic acid functionalities of this compound provide convenient handles for bioconjugation.

For example, the amino group can be reacted with activated esters or other electrophilic reagents to form stable amide bonds with a target biomolecule. nih.gov Similarly, the carboxylic acid can be activated and coupled to amino groups on a biomolecule. acs.org These bioconjugation strategies can be used to attach the this compound scaffold to a targeting moiety, such as an antibody, to create a targeted drug delivery system. iris-biotech.de This approach can enhance the therapeutic efficacy of a drug by increasing its concentration at the site of action and reducing off-target side effects. iris-biotech.despringernature.com

| Hybrid Molecule Type | Rationale | Potential Application |

| Peptide Mimetics | Induce specific secondary structures and improve metabolic stability. | Development of novel therapeutics with enhanced pharmacological properties. |

| Bioconjugates | Combine the properties of the scaffold with a targeting biomolecule. | Targeted drug delivery, diagnostics, and imaging agents. |

Mechanistic Investigations of Biological Interactions and Biochemical Pathways Involving 4 Aminocyclopent 2 Ene 1 Carboxylic Acid and Its Analogues

Studies on Enzyme Mechanisms and Inhibition

The interaction of 4-aminocyclopent-2-ene-1-carboxylic acid and its analogues with key aminotransferases has been a subject of significant research. Cyclopentene (B43876) analogues of GABA were initially investigated as potential mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), but were found to be inhibitors rather than inactivators of the enzyme. nih.gov Specifically, the (1R,4S) enantiomer of 4-amino-cyclopent-2-ene-carboxylic acid has been identified as a reversible inhibitor of GABA transaminase. nih.gov

In contrast, research has successfully developed analogues of this compound as potent inactivators of ornithine aminotransferase (OAT), a pyridoxal (B1214274) 5'-phosphate-dependent mitochondrial enzyme. nih.govnih.gov OAT has been identified as a potential therapeutic target, particularly in hepatocellular carcinoma (HCC). nih.govnih.gov An analogue designed based on the cyclopentene scaffold, (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid, was demonstrated to be a potent and selective inactivator of human OAT. nih.gov This selectivity is notable, as the compound was designed based on an analogue that was a potent inactivator of GABA-AT, yet it did not significantly inhibit GABA-AT itself. nih.gov

The mechanisms of enzyme inhibition by this compound analogues differ depending on the target enzyme. For GABA-AT, cyclopentene analogues act as competitive reversible inhibitors. nih.gov This is distinct from some corresponding cyclohexene (B86901) analogues, which have sufficient ring flexibility to act as mechanism-based inactivators. nih.gov The inhibition of GABA-AT by (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid is confirmed to be reversible. nih.gov

A more complex, irreversible mechanism has been elucidated for the inactivation of human OAT by the potent analogue (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid. nih.gov Initial hypotheses for the inactivation mechanism included Michael addition, enamine addition, or fluoride (B91410) ion elimination followed by conjugate addition. nih.gov Through crystallographic studies and intact protein mass spectrometry, the mechanism was determined to be a process of fluoride ion elimination, which forms an activated 1,1'-difluoroolefin intermediate. nih.gov This is followed by a conjugate addition reaction and subsequent hydrolysis, leading to the irreversible inactivation of the OAT enzyme. nih.gov

Ligand-Receptor Binding and Agonist/Antagonist Activity

The enantiomers of this compound's positional isomer, 4-aminocyclopent-1-ene-1-carboxylic acid, exhibit distinct pharmacological profiles at GABA receptors. nih.gov Studies on human homomeric ρ1 and ρ2 GABA(C) receptors revealed that the (+)-enantiomer ((+)-4-ACPCA) acts as a potent competitive antagonist, inhibiting the action of GABA. nih.govnih.gov In contrast, the (-)-enantiomer shows very little effect as either an agonist or an antagonist at these receptors. nih.gov

Derivatives of 4-aminocyclopent-1-enecarboxylic acid have also been synthesized and screened for activity at GABA-A receptors. nih.govresearchgate.net The addition of thiol substituents to the core structure resulted in compounds with antagonist activity at human recombinant α(1)β(2)γ(2L) GABA-A receptors. nih.govresearchgate.net The benzylthioether derivative, for example, was identified as an antagonist with an IC50 value of 42 μM for the inhibition of a GABA EC50 dose. nih.govresearchgate.net

Table 1: Activity of 4-Aminocyclopent-1-ene-1-carboxylic Acid Enantiomers at GABA(C) Receptors

| Compound | Receptor | Activity | Ki (μM) |

| (+)-4-ACPCA | ρ1 | Antagonist | 6.0 +/- 0.1 |

| (+)-4-ACPCA | ρ2 | Antagonist | 4.7 +/- 0.3 |

| (-)-4-ACPCA | ρ1, ρ2 | Weak/Inactive | - |

Data sourced from a study on human homomeric ρ1 and ρ2 GABA(C) receptors expressed in Xenopus oocytes. nih.gov

The biological activity of this compound and its analogues is highly dependent on their three-dimensional structure. The conformational rigidity imposed by the five-membered ring is a key feature in their design. nih.govnih.gov Research has consistently shown that the specific stereochemical orientation of the amino and carboxylic acid functional groups is a critical determinant of their interaction with both enzymes and receptors. nih.govnih.gov

For binding to GABA(C) receptors, the stereochemistry defines the nature of the activity, as demonstrated by the potent antagonist profile of (+)-4-ACPCA compared to its inactive enantiomer. nih.gov This highlights a preferred stereochemical orientation of the amine and carboxylic acid groups for binding to GABA(C) receptors. nih.gov Similarly, the orientation of these groups is crucial for binding to the active site of GABA-AT. nih.gov Molecular modeling studies have been used to rationalize the inhibitory properties of these conformationally restricted analogues. nih.gov

Role in Amino Acid Metabolism Studies

The inhibition of Ornithine Aminotransferase (OAT) by analogues of this compound has significant implications for amino acid metabolism. OAT is a mitochondrial enzyme that plays a crucial role at the crossroads of several metabolic pathways, primarily by catalyzing the reversible conversion of ornithine and α-ketoglutarate to glutamate-5-semialdehyde and L-glutamate. nih.govmdpi.com This function links the metabolism of ornithine with that of proline and glutamine. mdpi.com

In the context of cancer cell metabolism, OAT provides an alternative pathway for generating L-glutamine from ornithine, supplementing the canonical de novo synthesis. nih.gov Since many tumors rely on glutamine for growth and proliferation, and OAT is often overexpressed in hepatocellular carcinoma (HCC), inhibiting this enzyme presents a novel therapeutic strategy. nih.govnih.gov The inactivation of OAT by potent inhibitors has been shown to suppress tumor growth and reduce levels of the HCC biomarker α-fetoprotein in preclinical models, highlighting the enzyme's critical role in the metabolic pathways supporting cancer cell proliferation. nih.govnih.gov

Precursor Roles in Biosynthetic Pathways (e.g., Carbonucleosides)

This compound and its analogues are recognized as valuable chiral building blocks in the synthesis of carbocyclic nucleosides. These nucleoside analogues, in which a cyclopentane (B165970) or cyclopentene ring replaces the furanose sugar moiety of natural nucleosides, exhibit significant biological activities, including antiviral and anticancer properties. The increased metabolic stability of the carbocyclic ring, which is resistant to cleavage by phosphorylases and hydrolases, makes these compounds attractive therapeutic candidates.

The primary route for the incorporation of this compound into carbocyclic nucleosides involves its function as a key intermediate that provides the carbocyclic core of the final molecule. Both chemical and enzymatic strategies have been developed to facilitate this transformation, with biocatalytic methods offering high stereoselectivity, which is crucial for biological activity.

A significant application of this compound derivatives is in the synthesis of enantiomerically pure carbocyclic nucleosides. For instance, the enzymatic resolution of a mixture of cis- and trans-isomers of this compound derivatives allows for the isolation of the desired single enantiomer. This enantiomerically pure intermediate is then utilized in the construction of complex nucleoside analogues.

While detailed biosynthetic pathways starting directly from this compound within organisms are not extensively documented in available research, its role as a precursor in chemoenzymatic and synthetic pathways is well-established. These synthetic strategies often mimic plausible biosynthetic steps. The general approach involves the construction of the heterocyclic base onto the pre-formed aminocyclopentene ring system.

The synthesis of notable carbocyclic nucleosides such as aristeromycin (B1667592) and neplanocin A, which are naturally occurring, provides insight into the potential biosynthetic logic. Although their direct biosynthesis from this compound is not fully elucidated, the structural similarity points to the likelihood of a related cyclopentane amino acid precursor.

The following table summarizes the key carbocyclic nucleosides and the precursor role of this compound analogues in their synthesis.

| Carbocyclic Nucleoside | Precursor Analogue | Synthetic Approach | Key Transformation |

| Aristeromycin | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid derivative | Chemoenzymatic Synthesis | Construction of the adenine (B156593) base onto the aminocyclopentane ring. |

| Neplanocin A | 4-Aminocyclopent-2-enecarboxylic acid analogue | Chemical Synthesis | Introduction of a double bond into the cyclopentane ring and construction of the adenine base. |

| Abacavir | Enantiomerically pure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (derived from a cyclopentene precursor) | Biocatalytic Resolution and Chemical Synthesis | Opening of the bicyclic lactam to form a cyclopentenylamine derivative followed by construction of the diaminopurine base. |

The enzymatic machinery involved in the later stages of carbocyclic nucleoside biosynthesis, such as the coupling of the heterocyclic base, likely involves enzymes analogous to nucleoside phosphorylases or transglycosylases. These enzymes catalyze the formation of the C-N glycosidic bond in natural nucleoside synthesis and can be harnessed for the synthesis of carbocyclic analogues. The amino group of the 4-aminocyclopentenyl precursor serves as the attachment point for the elaborated purine (B94841) or pyrimidine (B1678525) base.

Computational and Theoretical Studies on 4 Aminocyclopent 2 Ene 1 Carboxylic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking and dynamics simulation studies exclusively focused on 4-aminocyclopent-2-ene-1-carboxylic acid are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential interactions with biological targets. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), its interactions with GABA receptors are of significant interest.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This helps in understanding the binding affinity and mode of interaction. For GABA analogues, docking studies are crucial for elucidating their mechanism of action at various GABA receptor subtypes (GABAA, GABAB, and GABAC).

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, showing how the atoms in the system move over time. This can reveal conformational changes in both the ligand and the receptor upon binding, as well as the stability of the interaction. For instance, MD simulations have been used to study the effects of mutations on GABA aminotransferase (GABA-AT) and the binding of GABA, providing insights into the structural stability of the enzyme. mdpi.com

Studies on related cyclopentane (B165970) and cyclopentene (B43876) analogues of GABA have demonstrated the importance of stereochemistry in receptor binding. For example, the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid show different potencies at GABAA receptors, with the (+)-(4S) isomer being significantly more active than the (-)-(4R) isomer. nih.gov This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of the amino and carboxylic acid groups.

A study on cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors provided the following affinity order, demonstrating the impact of the ring structure and stereochemistry on binding:

(+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA nih.gov

This data suggests that the trans configuration of the amino and carboxyl groups on a cyclopentane ring is favored for high affinity at GABAC receptors.

Table 1: Comparative Docking Scores of GABA Analogues at GABA-ρ1 and GABA-ρ2 Receptors This table is based on data for general GABA analogues and is illustrative of the type of data generated in molecular docking studies.

| Compound | Glide (Docking) Score at GABA-ρ1 | Glide (Docking) Score at GABA-ρ2 |

|---|---|---|

| TACA | Data not available | Data not available |

Source: Adapted from data on GABA analogues. mdpi.com

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule like this compound. These calculations can predict the most stable three-dimensional conformations of the molecule, which is crucial for its interaction with biological targets.

The cyclopentene ring in this compound is not planar and can adopt different puckered conformations, often referred to as "envelope" or "twist" conformations. The relative energies of these conformers determine the preferred shape of the molecule in solution. The positions of the amino and carboxylic acid substituents (cis or trans) will significantly influence the conformational landscape. For related cyclic amino acids, DFT computations have been used to analyze the conformational preferences and the influence of substituents on the ring's geometry. beilstein-journals.orgnih.gov

Quantum chemical calculations can also provide insights into the electronic properties and reactivity of the molecule. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map shows the distribution of charge on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with a receptor.

Atomic Charges: These calculations can determine the partial charge on each atom, which influences the molecule's polarity and its interactions with other molecules.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be used to model chemical reactions and predict their pathways and the structures of high-energy transition states. This is particularly useful for understanding the mechanisms of enzymatic reactions or for planning the chemical synthesis of a molecule.

For a molecule like this compound, computational methods could be employed to study:

Enzymatic Transformations: If this molecule acts as a substrate or inhibitor for an enzyme, such as GABA aminotransferase, computational models can elucidate the step-by-step mechanism of the reaction within the enzyme's active site. This can involve modeling the formation of intermediates and the energy barriers for each step. For example, the inactivation mechanism of a related compound, (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, with human ornithine aminotransferase has been studied computationally. nih.gov

Synthetic Reactions: In the synthesis of this compound and its derivatives, theoretical calculations can help to understand the regioselectivity and stereoselectivity of key steps. For instance, DFT computations have been used to explain the reaction mechanism for the ring-opening of an epoxide in the synthesis of a related cyclooctane (B165968) amino acid. beilstein-journals.orgnih.gov

These computational studies can guide the design of more efficient synthetic routes and the development of more potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Data

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. Theoretical data derived from computational studies can be used to build quantitative structure-activity relationship (QSAR) models. These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds.

For a series of analogues of this compound, a QSAR study might involve:

Calculating Molecular Descriptors: A wide range of descriptors can be calculated for each analogue, including constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Developing a Mathematical Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a correlation between the calculated descriptors and the experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition constant).

Validating the Model: The predictive power of the QSAR model is tested using a set of compounds that were not used in its development.

While a specific SAR model for this compound is not available in the literature, studies on related cyclopentane GABA analogues have established qualitative SAR. For example, it is known that the stereochemistry and the conformational restriction imposed by the cyclopentene ring are critical for activity at GABA receptors. nih.govnih.gov A QSAR model could further refine this understanding by quantifying the contributions of different structural features to the observed activity.

Analytical and Spectroscopic Characterization Techniques in 4 Aminocyclopent 2 Ene 1 Carboxylic Acid Research

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating 4-aminocyclopent-2-ene-1-carboxylic acid from impurities and for resolving its enantiomers. The choice of method depends on the specific analytical goal, such as determining chemical purity or measuring the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like amino acids. For chiral molecules such as this compound, chiral HPLC is the definitive method for determining enantiomeric purity.

Detailed research findings indicate that the separation of amino acid enantiomers is effectively achieved using Chiral Stationary Phases (CSPs). These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for this purpose. yakhak.org The enantioseparation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral selector. sigmaaldrich.com

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. yakhak.org The precise ratio is optimized to balance resolution and analysis time. In some cases, derivatization of the amino acid with a chromophore-bearing agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can be employed to enhance UV or fluorescence detection, thereby increasing sensitivity. yakhak.org

Table 1: Representative Chiral HPLC Parameters for Amino Acid Enantioseparation

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose tris(phenylcarbamate) derivatives) |

| Mobile Phase | Hexane / 2-Propanol (Isocratic or Gradient) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220 nm) or Fluorescence (if derivatized) |

| Application | Determination of enantiomeric excess (e.e.) and chemical purity |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2µm particles. This results in substantially faster analysis times and improved resolution and sensitivity. While the development of chiral stationary phases has historically focused on 3 µm and 5 µm particles, the principles of UPLC are applicable to the analysis of this compound, particularly in a high-throughput setting. sigmaaldrich.com

A reverse-phase UPLC method has been successfully developed for the analysis of Peramivir, an antiviral drug for which this compound serves as a key intermediate. researchgate.netpharmaffiliates.com This demonstrates the suitability of UPLC for analyzing related molecular structures. A hypothetical UPLC method for the target compound would likely employ a sub-2µm C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with pH adjustment) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The primary advantages would be a significant reduction in run time, often to under 3 minutes, and decreased solvent consumption, making it a more efficient and environmentally friendly approach for purity analysis. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility of amino acids, derivatization is a mandatory step to enable their analysis by GC. This process converts the polar amino and carboxylic acid groups into less polar, more volatile functional groups.

The historical and ongoing use of GC for the enantioseparation of amino acids involves high-resolution capillary columns coated with a chiral stationary phase. nih.gov Common derivatization procedures involve esterification of the carboxylic acid group followed by acylation of the amino group. The resulting volatile derivative can then be separated on a chiral column, such as those containing modified cyclodextrins (e.g., Chirasil-Dex). nih.gov The separation is based on the differential diastereomeric interactions between the derivatized enantiomers and the chiral stationary phase. While highly effective, the requirement for derivatization adds complexity to the sample preparation process compared to direct HPLC methods.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the identity and molecular structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H NMR: The spectrum would show distinct signals for the different types of protons. The two olefinic protons (C=C-H) would appear in the downfield region (typically 5.5-6.5 ppm). The allylic protons, including the proton on the carbon bearing the amino group (H-C-N) and the proton on the carbon with the carboxylic acid (H-C-COOH), would resonate at characteristic chemical shifts influenced by their adjacent functional groups. The remaining methylene (B1212753) protons (-CH2-) would appear further upfield.

¹³C NMR: The ¹³C spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The two olefinic carbons would appear in the 120-140 ppm range. The carbons attached to the nitrogen and the carboxylic acid group would be in the midfield region, while the methylene carbon would be the most upfield signal.

Table 2: Predicted NMR Signal Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (OH ) | >10 (broad) |

| Olefinic (-H C=CH -) | 5.5 - 6.5 | |

| Allylic (H -C-N) | 3.5 - 4.5 | |

| Allylic (H -C-COOH) | 3.0 - 4.0 | |

| Methylene (-CH ₂-) | 1.5 - 2.5 | |

| ¹³C | Carbonyl (-C OOH) | 170 - 185 |

| Olefinic (-HC=C H-) | 120 - 140 | |

| Allylic (-C H-N) | 50 - 65 | |

| Allylic (-C H-COOH) | 40 - 55 | |

| Methylene (-C H₂-) | 30 - 45 |

Mass Spectrometry (MS, HRMS, ESI+) for Molecular Formula Confirmation

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition.

For a polar molecule like this compound, Electrospray Ionization (ESI) in positive ion mode (ESI+) is a common and gentle ionization technique. In this mode, the molecule is expected to be protonated, primarily at the basic amino group, to form the pseudomolecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula of the compound. The theoretical monoisotopic mass of this compound (C₆H₉NO₂) is 127.063328530 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information based on the fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | nih.gov |

| Molecular Weight | 127.14 g/mol | nih.gov |

| Monoisotopic Mass | 127.063328530 Da | nih.gov |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) | |

| Expected Primary Ion | [M+H]⁺ (m/z ≈ 128.0706) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique in the study of this compound, providing critical insights into its molecular structure through the identification of key functional groups. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum serves as a unique molecular fingerprint, allowing for the confirmation of the compound's structural integrity and the presence of its characteristic chemical moieties.

The structure of this compound contains three primary functional groups that give rise to distinct absorption bands in the IR spectrum: a carboxylic acid group (-COOH), a primary amine group (-NH2), and a carbon-carbon double bond (C=C) within the cyclopentene (B43876) ring. Analysis of the IR spectrum allows for the unambiguous identification of the vibrational frequencies associated with these groups.

Detailed Research Findings:

A patent describing a process for producing a trans-4-aminocyclopent-2-ene-1-carboxylic acid derivative provides some observed absorption bands for a related compound, which include peaks at approximately 3300, 3100, 2880, 1630, 1550, 1140, 970, 690, 600, and 500 cm⁻¹. google.com These values are consistent with the presence of the expected functional groups.

The interpretation of the IR spectrum for this compound would involve the identification of the following key vibrational modes:

O-H Stretching: The carboxylic acid group exhibits a very broad and strong absorption band due to O-H stretching, typically in the range of 3300-2500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules.

N-H Stretching: The primary amine group (-NH2) typically shows two medium-intensity absorption bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: The spectrum will also contain C-H stretching vibrations. The =C-H stretching of the alkene group within the cyclopentene ring is expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the cyclopentene ring will be observed just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is expected in the region of 1760-1690 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C Stretching: The carbon-carbon double bond (C=C) of the cyclopentene ring will give rise to a medium to weak absorption band in the 1680-1640 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the range of 1650-1580 cm⁻¹.

C-O Stretching and O-H Bending: The C-O stretching and O-H bending vibrations of the carboxylic acid group will produce bands in the fingerprint region, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ respectively.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound and their corresponding functional group assignments based on established spectroscopic data for similar compounds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| C=O Stretch | 1760 - 1690 | Strong, Sharp | |

| C-O Stretch | 1320 - 1210 | Medium | |

| O-H Bend | 1440 - 1395 | Medium | |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| N-H Bend | 1650 - 1580 | Medium to Strong | |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1680 - 1640 | Medium to Weak | |

| Alkane | C-H Stretch | < 3000 | Medium to Strong |

This detailed analysis of the infrared spectrum is a fundamental step in the characterization of this compound, ensuring the identity and purity of the compound in research and synthesis applications.

Emerging Research Frontiers and Future Directions for 4 Aminocyclopent 2 Ene 1 Carboxylic Acid

Development of Novel Therapeutic Agents based on Cyclopentene (B43876) Scaffolds

The search for new therapeutic agents with improved potency, selectivity, and novel intellectual property has led medicinal chemists to explore scaffolds beyond traditional aromatic systems. nih.gov Cyclopentene frameworks, such as that found in 4-aminocyclopent-2-ene-1-carboxylic acid, have emerged as a particularly promising class of scaffolds. nih.gov These five-membered carbocyclic units are core structures in many bioactive molecules and serve as versatile building blocks in their synthesis. nih.gov

Both the (+)-(1R,4S) and (-)-(1S,4R) enantiomers of this compound are recognized as valuable intermediates in pharmaceutical development. chemimpex.comchemimpex.com They are particularly noted for their role in the synthesis of drugs targeting neurological disorders. chemimpex.comchemimpex.com The constrained conformation of the cyclopentene ring makes it an attractive bioisostere for the proline ring, a common feature in many peptides and therapeutic agents. nih.gov This mimicry allows for the design of peptidomimetics with controlled secondary structures and potentially enhanced biological activity.

Recent research has highlighted the therapeutic potential of cyclopentene-containing compounds. For instance, a molecular docking study of a peptide derivative featuring a cyclopentene scaffold revealed vital interactions with the active sites of prominent protein kinases, uncovering its potential as an anticancer agent against breast cancer. nih.gov The development of multicomponent reactions has further enabled the synthesis of complex and diverse tetrasubstituted cyclopentene adducts, which can be incorporated into hybrids with natural product fragments like peptides and saccharides, expanding the accessible chemical space for drug discovery. nih.gov

Table 1: Examples of Bioactive Molecules and Scaffolds Based on Cyclopentene Cores

| Compound/Scaffold Class | Core Scaffold | Biological Activity / Therapeutic Target | Reference |

|---|---|---|---|

| Carbocyclic Nucleosides (e.g., Carbovir) | Cyclopentene | Antiviral (HIV reverse transcriptase inhibitor) | nih.gov |

| Prostaglandins | Cyclopentane (B165970) | Inflammation, blood pressure regulation | nih.gov |

| Cyclopentene-Peptide Hybrids | Cyclopentene | Anticancer (Protein Kinase inhibition) | nih.gov |

| (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid derivatives | Cyclopentene | Neurological disorders | chemimpex.com |

Exploration of New Biocatalytic Systems for Sustainable Synthesis

The synthesis of enantiomerically pure cyclic amino acids like this compound is a key challenge that is increasingly being addressed by biocatalysis. Enzymes offer exquisite selectivity under mild reaction conditions, aligning with the principles of green and sustainable chemistry. nih.gov The future of synthesizing these valuable building blocks lies in the discovery and engineering of novel biocatalytic systems.

Current biocatalytic approaches have already demonstrated success with related scaffolds. For example, lipases have been used for the selective acylation of cyclopentene diols at a large scale, producing key intermediates for prostaglandins. nih.gov However, emerging enzyme classes hold even greater promise. Peroxygenases and α-ketoglutarate-dependent oxygenases are being explored for their ability to perform challenging C-H activation reactions, which could enable more direct and efficient synthetic routes. nih.gov

Furthermore, the field of photobiocatalysis, which combines the selectivity of enzymes with the energy of light, is opening up new reaction pathways. nih.gov Recently, researchers have developed photobiocatalytic systems for the asymmetric oxidative cross-coupling of amino acids with organoboron reagents. nih.gov This strategy, using engineered pyridoxal-5'-phosphate-dependent enzymes, allows for the creation of complex non-canonical amino acids with high stereocontrol. nih.gov Adapting such systems for cyclopentene substrates could provide a powerful platform for generating novel derivatives of this compound. The engineering of enzymes, such as myoglobin (B1173299) variants for carbene transfer reactions or imine reductases for sequential reduction cascades, further showcases the trend towards creating multifunctional biocatalysts for streamlined, one-pot syntheses. utdallas.eduacs.org

Table 2: Emerging Biocatalytic Systems for Sustainable Synthesis

| Enzyme System | Reaction Type | Advantage for Sustainability | Relevance to Cyclopentene Scaffolds |

|---|---|---|---|

| Engineered Myoglobin | Asymmetric Cyclopropanation | Use of engineered, readily available protein; high stereoselectivity. | Synthesis of strained ring systems, which can be precursors to cyclopentenes. utdallas.edu |

| Photobiocatalysis (Engineered Threonine Aldolases) | Asymmetric C-C Bond Formation | Light-powered, new-to-nature reactivity, high enantio- and diastereocontrol. | Potential for direct α-C-H functionalization of amino acid scaffolds. nih.gov |

| Lipases | Kinetic Resolution / Acylation | High selectivity on industrial scale, mild conditions. | Proven for the synthesis of chiral cyclopentene intermediates. nih.gov |

Advanced Material Science Applications of Cyclopentene Amino Acids

The unique structural constraints of cyclopentene amino acids make them intriguing building blocks for advanced materials, particularly in the realm of polymers and foldamers. chemimpex.comchemimpex.com Foldamers are non-natural oligomers that mimic the ability of proteins and nucleic acids to adopt well-defined, three-dimensional structures. The rigid cyclopentene backbone can enforce specific torsion angles, guiding the folding of a polymer chain into predictable secondary structures like helices and sheets.

A significant example is the incorporation of a cis-cyclopentyl-γ-amino acid into a novel γ/α-peptide, which was shown to form a highly stable and well-ordered 10/12-helix. researchgate.net The defined structure of this foldamer is a direct result of the narrow range of potential angles imposed by the cyclopentane ring. researchgate.net This ability to control conformation at the molecular level is critical for designing new materials for applications in nanotechnology, molecular recognition, and catalysis.

The exploration of cyclopentene amino acids for creating novel polymers could lead to materials with enhanced thermal stability, specific mechanical properties, or tailored optical characteristics. chemimpex.com By functionalizing the amino and carboxylic acid groups, these monomers can be incorporated into a variety of polymer backbones, including polyamides and polyesters, imparting the unique conformational properties of the cyclopentene ring to the bulk material.

Table 3: Potential Material Science Applications of Cyclopentene Amino Acids

| Application Area | Material Type | Key Property from Cyclopentene Scaffold | Reference |

|---|---|---|---|

| Nanotechnology | Foldamers | Induces stable, predictable secondary structures (e.g., helices). | researchgate.net |

| Biomaterials | Peptidomimetics | Structural rigidity for mimicking protein domains. | nih.gov |

| Advanced Polymers | Specialty Polyamides/Polyesters | Enhanced thermal and mechanical properties due to rigid backbone. | chemimpex.comchemimpex.com |

Interdisciplinary Research Integrating Organic Synthesis, Biochemistry, and Computational Chemistry

The frontiers of research on this compound are increasingly defined by an interdisciplinary approach that merges organic synthesis, biochemistry, and computational chemistry. mdpi.com This synergy allows for a much deeper understanding of molecular behavior, from the design of a synthetic route to the prediction of biological activity and material properties.

A prime example of this integration is the combined experimental and computational investigation of cyclopentene-containing peptide derivatives. nih.gov In such studies, organic chemists first perform a multi-step synthesis to create the target molecule. nih.gov Biochemists may then test its interaction with biological targets, such as protein kinases, to determine its therapeutic potential. nih.gov Concurrently, computational chemists can use methods like Density Functional Theory (DFT) and molecular docking to analyze the molecule's conformational preferences, rationalize its interactions with a protein's active site, and predict its pharmacokinetic profile. nih.gov

This integrated workflow is also crucial for developing new synthetic methods. For instance, the design of highly selective organocatalytic routes to cyclopentane amino acids can be guided by computational modeling to understand the transition states that lead to the desired stereoisomer. researchgate.net By combining kinetic measurements with computational analysis, researchers can elucidate complex reaction mechanisms and optimize conditions for higher yield and selectivity. researchgate.net This holistic approach, where predictive modeling informs experimental design and experimental results validate computational models, is accelerating the discovery and development of novel applications for cyclopentene amino acids.

Table 4: Synergy of Disciplines in Cyclopentene Amino Acid Research

| Discipline | Key Role / Contribution | Example Application | Reference |

|---|---|---|---|

| Organic Synthesis | Creation of novel cyclopentene derivatives and peptide hybrids. | Enantioselective, organocatalytic synthesis of a cis-cyclopentyl-γ-amino acid. | researchgate.net |

| Biochemistry | Evaluation of biological activity and enzyme mechanisms. | Assessing the interaction of cyclopentene peptides with protein kinases; studying enzyme kinetics. | nih.govnih.gov |

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | IUPAC Name |

|---|---|---|

| This compound | C₆H₉NO₂ | This compound |

| Proline | C₅H₉NO₂ | Pyrrolidine-2-carboxylic acid |

| Carbovir | C₁₁H₁₃N₅O | 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-ene-1-methanol |

Q & A

Basic: What are the established synthetic routes for 4-aminocyclopent-2-ene-1-carboxylic acid?

The compound is synthesized as a conformationally restricted analogue of γ-aminobutyric acid (GABA). A common approach involves cyclopentene ring functionalization, starting with cyclopentene derivatives. For example, Boc-protected intermediates (e.g., (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid) are synthesized via stereoselective methods, followed by deprotection to yield the target compound. Key steps include ring-closing metathesis or stereocontrolled amination .

Basic: Which spectroscopic and computational methods are used for structural characterization?

- Spectroscopy : NMR (¹H/¹³C) confirms stereochemistry and proton environments, while IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups. Mass spectrometry (ESI-TOF) validates molecular weight (127.06 g/mol) .

- Computational : PubChem-derived InChI and SMILES strings enable molecular visualization. Density Functional Theory (DFT) optimizes geometry, and molecular dynamics simulations predict stability in aqueous environments .

Advanced: How are stereoisomers resolved for enantiomerically pure synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, leveraging differences in π-π interactions. Alternatively, enzymatic resolution using lipases or acylases selectively modifies one enantiomer. For example, (1S,4R) and (1R,4S) isomers are differentiated via X-ray crystallography or optical rotation .

Advanced: What computational approaches model its interactions with GABA receptors?